molecular formula C20H24FN3O4S B298059 N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Numéro de catalogue: B298059
Poids moléculaire: 421.5 g/mol
Clé InChI: FRGPVZJAMSOQMD-WSDLNYQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, also known as LFM-A13, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. LFM-A13 has been shown to inhibit the activity of a variety of enzymes, including protein kinases, phosphatases, and proteases, making it a promising candidate for use in cancer therapy and other diseases.

Mécanisme D'action

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is a potent inhibitor of several enzymes, including protein kinases, phosphatases, and proteases. It works by binding to the active site of these enzymes and preventing their activity. By inhibiting the activity of these enzymes, this compound can disrupt key signaling pathways that are involved in cancer cell proliferation, survival, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, a limitation of using this compound in lab experiments is its potential toxicity and off-target effects, which may limit its clinical use.

Orientations Futures

There are several potential future directions for research on N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes that are involved in cancer cell proliferation, survival, and metastasis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in preclinical and clinical settings. Finally, there is a need for further studies to determine the potential long-term toxicities and side effects of this compound.

Méthodes De Synthèse

The synthesis of N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 4-isobutoxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazine derivative. The final step involves the reaction of the hydrazine derivative with methanesulfonyl chloride to form the desired product, this compound.

Applications De Recherche Scientifique

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer therapy. It has been shown to inhibit the activity of a variety of enzymes that are involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Propriétés

Formule moléculaire

C20H24FN3O4S

Poids moléculaire

421.5 g/mol

Nom IUPAC

2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H24FN3O4S/c1-15(2)14-28-19-10-4-16(5-11-19)12-22-23-20(25)13-24(29(3,26)27)18-8-6-17(21)7-9-18/h4-12,15H,13-14H2,1-3H3,(H,23,25)/b22-12+

Clé InChI

FRGPVZJAMSOQMD-WSDLNYQXSA-N

SMILES isomérique

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES canonique

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.